molecular formula C31H41ClN2O9 B14635458 Maytansinol-3-propionate CAS No. 57103-70-5

Maytansinol-3-propionate

Cat. No.: B14635458
CAS No.: 57103-70-5
M. Wt: 621.1 g/mol
InChI Key: DGBBXVWXOHSLTG-UMDRASRXSA-N
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Description

Maytansinol-3-propionate is a derivative of maytansinol, a potent antimitotic agent known for its ability to inhibit microtubule assembly. This compound is part of the maytansinoid family, which includes several structural analogues such as maytansine and ansamitocin P3. Maytansinoids have shown significant promise in targeted cancer therapy due to their high cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maytansinol-3-propionate is typically synthesized through the acylation of maytansinolThis reaction is carried out under specific conditions to ensure the successful attachment of the propionate group .

Industrial Production Methods: Industrial production of this compound involves microbial conversion processes. Various microorganisms, including bacteria, actinomycetes, yeasts, and fungi, are screened for their ability to modify the structure of ansamitocins, a group of antitumor ansamycin antibiotics. These microorganisms convert ansamitocin P-3 to this compound through a series of biochemical reactions .

Scientific Research Applications

Maytansinol-3-propionate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable precursor for the synthesis of novel maytansinoid derivatives. In biology, it is used to study microtubule dynamics and the mechanisms of cell division. In medicine, this compound is being investigated for its potential as an anticancer agent, particularly in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . In industry, it is used in the production of various pharmaceutical compounds .

Mechanism of Action

Maytansinol-3-propionate is part of the maytansinoid family, which includes several similar compounds such as maytansine, ansamitocin P3, ansamitocin P4, and maytanacine. These compounds share a common mechanism of action, but differ in their structural modifications and cytotoxicity levels. This compound is unique due to its specific propionate group, which enhances its binding affinity to tubulin and its overall cytotoxicity .

Comparison with Similar Compounds

  • Maytansine
  • Ansamitocin P3
  • Ansamitocin P4
  • Maytanacine
  • 20-O-demethylansamitocin P-3
  • 15-hydroxyansamitocin P-3
  • N-demethylansamitocin P-3

Maytansinol-3-propionate stands out among these compounds due to its unique structural features and potent anticancer activity.

Properties

CAS No.

57103-70-5

Molecular Formula

C31H41ClN2O9

Molecular Weight

621.1 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] propanoate

InChI

InChI=1S/C31H41ClN2O9/c1-8-26(36)42-24-15-25(35)34(5)20-13-19(14-21(39-6)27(20)32)12-17(2)10-9-11-23(40-7)31(38)16-22(41-29(37)33-31)18(3)28-30(24,4)43-28/h9-11,13-14,18,22-24,28,38H,8,12,15-16H2,1-7H3,(H,33,37)/b11-9+,17-10+/t18-,22+,23-,24+,28+,30+,31+/m1/s1

InChI Key

DGBBXVWXOHSLTG-UMDRASRXSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C

Canonical SMILES

CCC(=O)OC1CC(=O)N(C2=C(C(=CC(=C2)CC(=CC=CC(C3(CC(C(C4C1(O4)C)C)OC(=O)N3)O)OC)C)OC)Cl)C

Origin of Product

United States

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